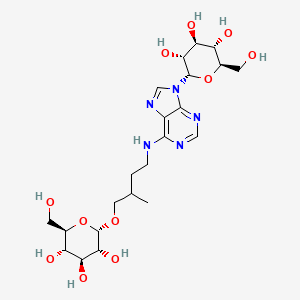
dihydrozeatin-9-N-glucoside-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrozeatin-9-N-glucoside-O-glucoside is an N-glycosyldihydrozeatin consisting of dihydrozeatin carrying two alpha-D-glucosyl on the oxygen and the nitrogen at position 9 in the purine ring. It has a role as an Arabidopsis thaliana metabolite. It is a N-glycosyldihydrozeatin and an alpha-D-glucoside.
Applications De Recherche Scientifique
Quantification and Identification
- Dihydrozeatin-9-N-glucoside-O-glucoside, a form of cytokinin, has been quantified in soybean leaves using mass spectrometry methods, highlighting its presence in various plant tissues (Letham & Singh, 1989).
- It has been identified as a main cytokinin-O-glucoside in Seasol, a commercial liquid organic fertilizer derived from Tasmanian giant bull kelp (Tay, Palni, & Macleod, 1987).
Metabolism and Activity in Plants
- Research indicates that dihydrozeatin-9-N-glucoside-O-glucoside and similar glucosides are involved in the metabolism of exogenously supplied zeatin in several plant tissues, suggesting a role in natural cytokinin processes in plants (Summons et al., 1979).
- Studies on radish seedlings reveal that dihydrozeatin-9-N-glucoside-O-glucoside, among other glucosides, may serve as storage forms of cytokinins, playing a significant role in plant growth and development (Mcgaw, Horgan, & Heald, 1985).
- In photoautotrophic suspension cultures of Chenopodium rubrum, dihydrozeatin-9-N-glucoside-O-glucoside was found to be a predominant metabolite, indicating its importance in the cytokinin metabolism of certain plant cells (Fußeder & Ziegler, 2004).
Role in Cytokinin Bioassays
- Dihydrozeatin-9-N-glucoside-O-glucoside's activity was assessed in various cytokinin bioassays, providing insights into its role and effectiveness as a cytokinin in different plant physiological processes (Letham, Palni, Tao, Gollnow, & Bates, 1983).
- In Arabidopsis thaliana, dihydrozeatin-9-N-glucoside-O-glucoside was identified as a novel cytokinin metabolite, further emphasizing its role in the regulation of cytokinin levels in plants (Werner et al., 2003).
Cytokinin Analysis in Microalgae and Other Plant Tissues
- Analysis of microalgae from the Chlorophyta indicated the absence of significant amounts of dihydrozeatin and its conjugates, providing a comparative perspective on cytokinin profiles across different plant species (Ördög, Stirk, van Staden, Novák, & Strnad, 2004).
Enzymatic Studies
- Glycosyltransferases in Arabidopsis thaliana have been studied for their role in cytokinin N-glucosylation, including dihydrozeatin-9-N-glucoside-O-glucoside, revealing insights into hormonal homeostasis mechanisms (Hou, Lim, Higgins, & Bowles, 2004).
Propriétés
Nom du produit |
dihydrozeatin-9-N-glucoside-O-glucoside |
|---|---|
Formule moléculaire |
C22H35N5O11 |
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C22H35N5O11/c1-9(6-36-22-18(35)16(33)14(31)11(5-29)38-22)2-3-23-19-12-20(25-7-24-19)27(8-26-12)21-17(34)15(32)13(30)10(4-28)37-21/h7-11,13-18,21-22,28-35H,2-6H2,1H3,(H,23,24,25)/t9?,10-,11-,13-,14-,15+,16+,17-,18-,21+,22+/m1/s1 |
Clé InChI |
KDIRTCPHKDPWMQ-ASAMELDWSA-N |
SMILES isomérique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



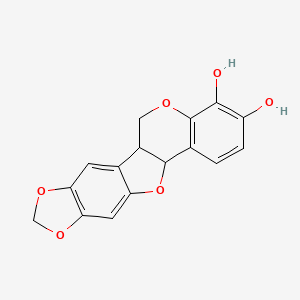
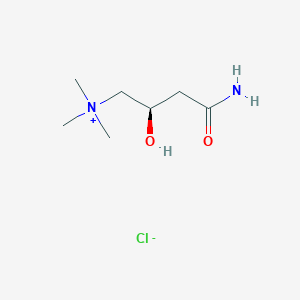
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
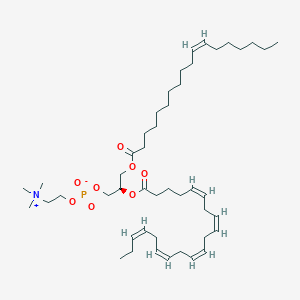
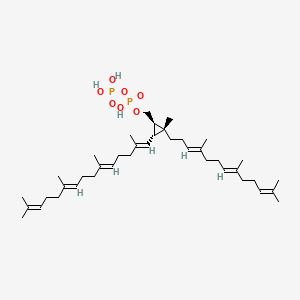
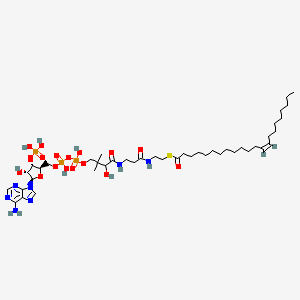
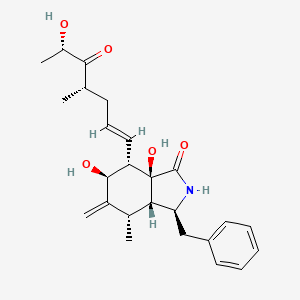
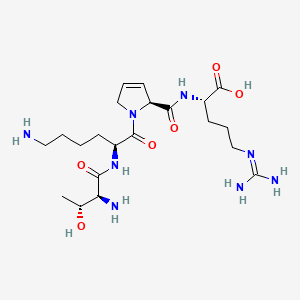


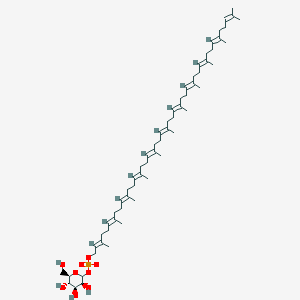
![2-[[2-(2-Cyanophenoxy)-1-oxoethyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1261617.png)
![(15R)-13-(2,4-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261618.png)
